molecular formula C9H8ClN3O B2693019 4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole CAS No. 1862710-82-4

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole

Cat. No.: B2693019
CAS No.: 1862710-82-4
M. Wt: 209.63
InChI Key: FOSWOZKRVIROQB-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole is a heterocyclic compound that features both pyrimidine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole typically involves the reaction of 4-chloro-6-methylpyrimidine with 2-methyl-1,3-oxazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the oxazole ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-(4-amino-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like kinases, which play a crucial role in cell signaling and proliferation . The compound can bind to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole is unique due to its combined pyrimidine and oxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-5-3-8(10)13-9(11-5)7-4-14-6(2)12-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSWOZKRVIROQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=COC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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